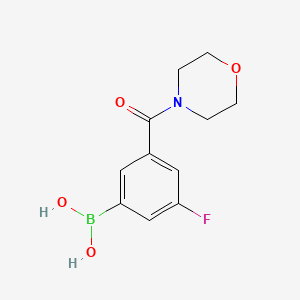

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGJWGMJQRLWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660213 | |

| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-40-6 | |

| Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent and Evolution of Substituted Phenylboronic Acids: A Technical Guide for the Modern Researcher

Abstract

This in-depth technical guide charts the remarkable journey of substituted phenylboronic acids from their serendipitous discovery in the mid-19th century to their current indispensable role in modern synthetic chemistry and drug discovery. We will explore the foundational synthetic methodologies, the revolutionary impact of palladium-catalyzed cross-coupling reactions, and the paradigm-shifting application of these compounds in medicinal chemistry, exemplified by the development of the proteasome inhibitor, Bortezomib. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical insights into the synthesis and application of this versatile class of molecules.

The Genesis of a New Class of Organoboron Compounds

The story of phenylboronic acids begins not with the phenyl group, but with the pioneering work on organoboron compounds in the 1860s.

Edward Frankland and the First Boronic Acid

In 1860, the English chemist Edward Frankland, a key figure in the development of organometallic chemistry, reported the first synthesis of a boronic acid.[1][2] His work, however, was not on an aromatic derivative but on ethylboronic acid. The synthesis was a two-stage process involving the reaction of diethylzinc with triethyl borate to form triethylborane, which was then carefully oxidized in air to yield ethylboronic acid.[3][4] This seminal discovery laid the conceptual groundwork for the synthesis of other organoboron compounds.

The First Phenylboronic Acid: Michaelis and Becker's Contribution

Twenty years after Frankland's initial discovery, the first synthesis of a phenylboronic acid was reported by August Michaelis and his student, P. Becker, in 1880.[5][6] Their method involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce phenylboronyl dichloride. This intermediate was then hydrolyzed to yield benzeneboronic acid.[6] While historically significant, this method utilized highly toxic and air-sensitive reagents, limiting its widespread adoption.

The Rise of Practical Syntheses: From Grignard Reagents to Modern Methods

The full potential of phenylboronic acids remained largely untapped until more practical and versatile synthetic methods were developed. The advent of organometallic reagents, particularly Grignard reagents, proved to be a turning point.

The Grignard Reaction: A Gateway to Phenylboronic Acids

The reaction of a phenyl Grignard reagent (phenylmagnesium halide) with a trialkyl borate, typically trimethyl borate, followed by acidic workup, became the classical and most common method for preparing phenylboronic acids.[7] This approach offered a more accessible and scalable route compared to the Michaelis-Becker synthesis.

The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate. This forms a boronate ester intermediate which is then hydrolyzed to the desired phenylboronic acid.

Figure 1: Simplified mechanism of phenylboronic acid synthesis via the Grignard reaction.

While effective, the Grignard method can be sensitive to steric hindrance on the phenyl ring and the presence of functional groups that are incompatible with the highly reactive Grignard reagent.

Modern Synthetic Methodologies

The demand for a diverse array of substituted phenylboronic acids for applications in drug discovery and materials science has driven the development of more sophisticated and functional-group-tolerant synthetic methods. These include:

-

Lithium-Halogen Exchange: The use of organolithium reagents, generated via lithium-halogen exchange from aryl halides, provides an alternative to Grignard reagents for the synthesis of phenylboronic acids.[7]

-

Miyaura Borylation: This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to directly install a boronate ester group onto an aryl halide or triflate. This method offers excellent functional group tolerance and is widely used for the synthesis of complex substituted phenylboronic acids.[8]

-

C-H Borylation: More recently, transition-metal-catalyzed C-H activation and borylation have emerged as a powerful and atom-economical strategy for the direct synthesis of arylboronic acids from unfunctionalized aromatic compounds.[2]

| Synthetic Method | Starting Material | Reagents | Key Advantages | Key Limitations |

| Michaelis-Becker | Diphenylmercury | Boron trichloride | Historical significance | Highly toxic reagents, harsh conditions |

| Grignard Reaction | Phenyl halide | Magnesium, Trialkyl borate | Readily available starting materials, scalable | Limited functional group tolerance |

| Lithium-Halogen Exchange | Phenyl halide | Organolithium, Trialkyl borate | Alternative to Grignard reagents | Requires cryogenic temperatures, strong base |

| Miyaura Borylation | Phenyl halide/triflate | Palladium catalyst, Diboron reagent | Excellent functional group tolerance | Cost of palladium catalyst |

| C-H Borylation | Arene | Iridium or Rhodium catalyst, Diboron reagent | High atom economy, direct functionalization | Regioselectivity can be a challenge |

The Suzuki-Miyaura Coupling: A Revolution in Cross-Coupling Chemistry

The true explosion in the utility of substituted phenylboronic acids came with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound (such as a phenylboronic acid) and an organohalide.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling one of the most powerful and widely used reactions in modern organic synthesis.

A Paradigm Shift in Medicinal Chemistry: The Bortezomib Story

The impact of substituted phenylboronic acids extends far beyond the realm of synthetic methodology. Their unique ability to reversibly inhibit serine proteases has led to a revolution in drug discovery, most notably with the development of Bortezomib (Velcade®), the first-in-class proteasome inhibitor for the treatment of multiple myeloma.

The Discovery and Development of Bortezomib

The journey to Bortezomib began with the work of Dr. Julian Adams and his team at ProScript (later Millennium Pharmaceuticals).[1][9] Recognizing the therapeutic potential of targeting the proteasome, a cellular machine responsible for protein degradation, they designed and synthesized a series of peptide boronic acids. The key insight was that the boron atom of the boronic acid could form a stable, yet reversible, tetrahedral intermediate with the active site threonine of the 20S proteasome, effectively inhibiting its function.[1]

The development of Bortezomib (originally codenamed PS-341) involved a multidisciplinary effort, from the initial design and synthesis to extensive preclinical and clinical testing.[10][11] Its approval by the FDA in 2003 for the treatment of relapsed and refractory multiple myeloma marked a significant milestone in cancer therapy and validated the proteasome as a druggable target.[12]

Mechanism of Action

Bortezomib's mechanism of action lies in its ability to selectively and reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[9] This inhibition leads to the accumulation of ubiquitinated proteins within the cancer cell, triggering a cascade of events including cell cycle arrest and apoptosis (programmed cell death). By disrupting the normal protein degradation machinery, Bortezomib preferentially targets rapidly dividing cancer cells, which are more sensitive to proteasome inhibition.

Figure 3: Simplified mechanism of action of Bortezomib.

Experimental Protocols: Foundational Syntheses

Disclaimer: The following protocols are based on historical accounts and should be adapted with modern safety precautions and techniques.

Historical Synthesis of Ethylboronic Acid (Adapted from Frankland, 1860)

Step 1: Synthesis of Triethylborane

-

In a sealed glass apparatus, carefully react diethylzinc with triethyl borate. The reaction is exothermic and the product, triethylborane, is highly pyrophoric.

-

Collect the triethylborane via distillation under an inert atmosphere.

Step 2: Oxidation to Ethylboronic Acid

-

Slowly and cautiously expose the triethylborane to a controlled stream of dry air. The oxidation is highly exothermic.

-

The resulting white solid is crude ethylboronic acid.

Historical Synthesis of Phenylboronic Acid (Adapted from Michaelis & Becker, 1880)

-

In a thick-walled sealed glass tube, heat a mixture of diphenylmercury and boron trichloride to 180-200°C.

-

After cooling, carefully open the tube and isolate the crude phenylboronyl dichloride.

-

Hydrolyze the phenylboronyl dichloride with water to obtain phenylboronic acid.

General Protocol for Phenylboronic Acid Synthesis via Grignard Reaction

Step 1: Formation of the Grignard Reagent

-

To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

Step 2: Reaction with Trialkyl Borate

-

Cool the Grignard reagent solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of trimethyl borate in anhydrous ether or THF, maintaining the temperature below -60°C.

-

Allow the reaction mixture to warm slowly to room temperature.

Step 3: Hydrolysis

-

Pour the reaction mixture into a mixture of crushed ice and concentrated sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.

-

Recrystallize from a suitable solvent (e.g., water or toluene) to purify the product.

Conclusion and Future Outlook

The discovery and development of substituted phenylboronic acids represent a triumph of chemical synthesis and a testament to the power of curiosity-driven research. From their humble beginnings in the 19th century to their central role in modern chemistry and medicine, these versatile compounds continue to empower scientists to construct complex molecules and to develop life-saving therapies. The ongoing exploration of new catalytic methods for their synthesis, particularly in the realm of C-H activation, promises to further expand the accessibility and diversity of this remarkable class of molecules, ensuring their continued impact on science and society for years to come.

References

- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.

- Frankland, E., & Duppa, B. F. (1860). Ueber eine neue Reihe organischer Verbindungen, welche Bor enthalten. Justus Liebigs Annalen der Chemie, 115(3), 319-322.

- Michaelis, A., & Becker, P. (1880). Ueber die Verbindungen der Elemente der Stickstoffgruppe mit den Radicalen der aromatischen Reihe. Berichte der deutschen chemischen Gesellschaft, 13(1), 58-63.

- Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., ... & Plamondon, L. (1999). Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 9(11), 1573-1578.

- Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). A Stoichiometric Aromatic C− H Borylation Catalyzed by Iridium (I)/2, 2′-Bipyridine Complexes at Room Temperature.

- Hideshima, T., Richardson, P., Chauhan, D., Palombella, V. J., Elliott, P. J., Adams, J., & Anderson, K. C. (2001). The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells. Cancer research, 61(7), 3071-3076.

- Lorand, J. P., & Edwards, J. O. (1959). Polyol complexes and structure of the borate ion. The Journal of Organic Chemistry, 24(6), 769-774.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Khotinsky, E., & Melamed, M. (1909). Die Wirkung der magnesiumorganischen Verbindungen auf die Borsäureester. Berichte der deutschen chemischen Gesellschaft, 42(3), 3090-3096.

- Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborates: another branch of the Suzuki–Miyaura cross-coupling reaction. Accounts of chemical research, 45(3), 395-406.

- Richardson, P. G., Barlogie, B., Berenson, J., Singhal, S., Jagannath, S., Irwin, D., ... & Anderson, K. C. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617.

- Kane, R. C., Bross, P. F., Farrell, A. T., & Pazdur, R. (2003). Velcade: US FDA approval for the treatment of multiple myeloma progressing on prior therapy. The oncologist, 8(6), 508-513.

- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved protocol for the preparation of 3-pyridyl-and some arylboronic acids. The Journal of organic chemistry, 67(15), 5394-5397.

- Hall, D. G. (Ed.). (2011).

Sources

- 1. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Pardon Our Interruption [hms.harvard.edu]

- 11. Proteasome inhibitors / history - WikiLectures [wikilectures.eu]

- 12. cancernetwork.com [cancernetwork.com]

Fluorinated Boronic Acids: A Comprehensive Technical Guide for Advanced Organic Synthesis

This guide provides an in-depth exploration of fluorinated boronic acids, a pivotal class of reagents that has significantly advanced the landscape of modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the unique properties, synthetic methodologies, and diverse applications of these versatile building blocks, with a focus on practical utility and mechanistic understanding.

The Ascendancy of Fluorine in Boronic Acid Chemistry: A Paradigm Shift

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of contemporary medicinal chemistry and materials science.[1][2] When integrated into the structure of boronic acids, fluorine imparts a unique set of physicochemical properties that enhance their reactivity, stability, and utility in a myriad of chemical transformations.

The high electronegativity of fluorine profoundly influences the electronic nature of the boronic acid moiety. This electron-withdrawing effect increases the Lewis acidity of the boron center, which is a critical factor in their interaction with bioanalytes and enzymes.[3][4] This enhanced acidity also plays a crucial role in the mechanism of key organic reactions, such as the Suzuki-Miyaura cross-coupling. The pKa values of fluorinated phenylboronic acids, for instance, are significantly lower than their non-fluorinated counterparts, ranging from 6.17 to 8.77.[3] This modulation of acidity is a powerful tool for fine-tuning the reactivity of these reagents.

Furthermore, the presence of fluorine can enhance the metabolic stability of drug candidates and improve their bioavailability.[1] This has led to a surge in the use of fluorinated building blocks, including boronic acids, in drug discovery programs. The development of novel methods for the synthesis of fluorinated compounds is therefore a highly active area of research.

Synthetic Strategies for Accessing Fluorinated Boronic Acids

The preparation of fluorinated boronic acids can be broadly categorized into two main approaches: the fluorination of pre-existing organoboron compounds and the borylation of fluorinated organic substrates. Each strategy offers distinct advantages and is suited for different synthetic contexts.

Electrophilic Fluorination of Organoboron Compounds

The direct fluorination of aryl and alkyl boronic acids or their esters using electrophilic fluorinating agents is a powerful method for introducing fluorine at a late stage of a synthetic sequence. A variety of reagents have been developed for this purpose, with Selectfluor and acetyl hypofluorite being prominent examples.

The reaction of boronate complexes, formed from boronic esters and an organolithium reagent, with an electrophilic fluorine source like Selectfluor II, provides a route to enantioenriched alkylfluorides.[5][6] The mechanism is proposed to proceed through a polar SE2 pathway with inversion of configuration, although a competing single-electron transfer (SET) pathway can lead to racemization.[5] The addition of a radical trap, such as styrene, can significantly enhance the enantiospecificity of the reaction.[5]

Acetyl hypofluorite (AcOF), generated in situ from diluted fluorine, is another effective reagent for the electrophilic fluorination of aryl boronic acids and their pinacol esters.[7][8] This method is particularly advantageous for its mild reaction conditions and the high yields achievable, especially with electron-rich aromatic substrates.[7] The reaction proceeds via an ipso-substitution mechanism where the fluorine atom replaces the boronic acid group.[7]

Experimental Protocol: Electrophilic Fluorination of 4-Methoxyphenylboronic Acid with Acetyl Hypofluorite [7]

-

Preparation of Acetyl Hypofluorite (AcOF) Solution: A 0.4 M solution of AcOF in a mixture of CFCl₃ and acetic acid is prepared by bubbling a mixture of 10% F₂ in N₂ through a solution of sodium acetate in acetic acid at -75 °C.

-

Fluorination Reaction: To a solution of 4-methoxyphenylboronic acid (1 mmol) in CH₂Cl₂ (10 mL) at room temperature, the prepared AcOF solution (1.2 mmol) is added dropwise.

-

Workup and Purification: The reaction mixture is stirred for 15 minutes, after which it is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-fluoroanisole.

Nucleophilic Fluorination of Organoboron Precursors

The introduction of fluorine using a nucleophilic fluoride source is a complementary approach, particularly valuable for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). Copper-mediated nucleophilic fluorination of arylboronic acids and their derivatives has emerged as a robust method for this purpose.[9]

This transformation typically involves the reaction of an arylboronic acid with a fluoride salt, such as KF or K¹⁸F, in the presence of a copper catalyst. The reaction exhibits high functional group tolerance and is applicable to a wide range of electron-deficient, -neutral, and -rich aryl and heteroaryl boronic acids.[9]

Experimental Protocol: Copper-Mediated Nucleophilic Radiofluorination of an Arylboronic Acid [9]

-

Preparation of the Reaction Mixture: In a reaction vial, the arylboronic acid (1-5 mg), Cu(OTf)₂ (5 equivalents), and pyridine (125 equivalents) are dissolved in DMF (0.5 mL).

-

¹⁸F-Fluoride Introduction: A solution of K¹⁸F/Kryptofix 2.2.2 in acetonitrile is added to the reaction vial, and the solvent is removed by a stream of nitrogen at 110 °C.

-

Reaction and Analysis: The reaction mixture is heated at 110 °C for 20 minutes. The radiochemical conversion is determined by radio-TLC and radio-HPLC.

Borylation of Fluorinated Aromatics and Alkenes

An alternative strategy involves the introduction of a boron-containing moiety onto a pre-fluorinated scaffold. This can be achieved through various methods, including C-H borylation and defluoroborylation.

Cobalt-catalyzed ortho-C-H borylation of fluorinated arenes offers a regioselective route to fluorinated arylboronic esters.[10] This method effectively suppresses meta-borylation, providing a direct entry to valuable building blocks.

Radical-promoted monodefluoroborylation of polyfluoroarenes is another innovative approach that utilizes boryl radicals to displace a fluorine atom with a boryl group.[1] This transformation proceeds under mild conditions and exhibits high atom economy.

Applications of Fluorinated Boronic Acids in Organic Synthesis

Fluorinated boronic acids are indispensable reagents in a wide array of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. Their unique properties often lead to enhanced reaction efficiency and provide access to novel chemical space.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds. Fluorinated boronic acids are excellent coupling partners in these reactions, enabling the synthesis of a diverse range of biaryls and other conjugated systems containing fluorine.

The electron-withdrawing nature of the fluorine substituents can influence the transmetalation step of the catalytic cycle. While a comprehensive discussion is beyond the scope of this guide, it is generally observed that fluorinated arylboronic acids are highly effective coupling partners, often providing excellent yields of the desired products.

Workflow for a Typical Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions and Applications

Beyond the Suzuki-Miyaura reaction, fluorinated boronic acids participate in a variety of other transformations. For instance, α-trifluoromethyl allylboronic acids are valuable reagents for the enantioselective synthesis of trifluoromethylated compounds.[11] Chiral allylboronic acids are highly reactive in self-catalyzed allylboration reactions, and the introduction of a trifluoromethyl group provides access to important chiral building blocks.[1]

Furthermore, fluorinated boronic acids serve as precursors for the synthesis of other valuable organofluorine compounds. For example, they can be converted to aryl fluorides through oxidative fluorination, as discussed in the synthesis section.

Physicochemical Properties and Handling Considerations

The presence of fluorine atoms not only influences the reactivity of boronic acids but also affects their physical properties, such as stability. Fluorinated arylboronic acids can be susceptible to protodeboronation, particularly under basic conditions.[3][4] The use of their corresponding pinacol esters can enhance stability at high pH.[3][4]

Table 1: Comparison of pKa Values for Selected Phenylboronic Acids [3]

| Phenylboronic Acid Derivative | pKa |

| Phenylboronic acid | 8.8 |

| 4-Fluorophenylboronic acid | 8.77 |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |

The data in Table 1 clearly demonstrates the significant increase in acidity upon fluorination of the aromatic ring. This property should be carefully considered when designing reactions and purification protocols.

Future Outlook

The field of fluorinated boronic acids continues to evolve rapidly, with ongoing research focused on the development of more efficient and selective synthetic methods. The design of novel fluorinating reagents and the exploration of new catalytic systems are key areas of investigation. As our understanding of the unique properties of these compounds deepens, their application in organic synthesis, drug discovery, and materials science is set to expand even further.

References

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]

-

Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Ichiishi, N., Schirrmacher, R., & Sanford, M. S. (2015). Synthesis of [¹⁸F]Arenes via the Copper-Mediated [¹⁸F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5780–5783. [Link]

-

Wang, G., Li, Y., & Zhang, X. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2169–2183. [Link]

-

Carstairs, A., Lummis, P. A., & Aggarwal, V. K. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10108–10111. [Link]

-

Request PDF. (n.d.). Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. Retrieved January 26, 2026, from [Link]

-

Adamczyk-Woźniak, A., Sporzyński, A., & Szłyk, E. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

-

Wang, G., Li, Y., & Zhang, X. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. ACS Publications. [Link]

-

Li, J., Wang, Y., Zhang, H., Liu, Y., & Li, G. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

Adamczyk-Woźniak, A., Sporzyński, A., & Szłyk, E. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Szabó, K. J. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

-

Ritter, T. (2009). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved January 26, 2026, from [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. Semantic Scholar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Synthesis of Biaryl Scaffolds utilizing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. Biaryl motifs are fundamental structural units in numerous high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction.[1][4][5] This document delves into the mechanistic principles of the reaction, offers field-proven experimental protocols, and discusses the strategic implications of the unique substituents on the title boronic acid for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Strategic Value of Substituted Biaryls

The biaryl structural motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[3][5] Its prevalence stems from its ability to serve as a rigid scaffold, enabling precise three-dimensional orientation of functional groups for optimal interaction with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a premier method for synthesizing these structures due to its mild conditions and exceptional functional group tolerance.[1][4][6]

The specific reagent, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, offers a unique combination of functionalities:

-

Fluorine Substituent: The presence of a fluorine atom can significantly influence a molecule's pharmacokinetic and physicochemical properties. Its high electronegativity can alter acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and bioavailability.[7][8]

-

Morpholine-4-carbonyl Group: The morpholine heterocycle is a privileged structure in drug design, known for improving aqueous solubility and providing a key hydrogen bond acceptor.[9][10] The amide linkage introduces further polarity and potential for specific molecular interactions.

This guide provides the necessary protocols and mechanistic insights to effectively leverage this versatile building block in synthetic campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > OTf >> Cl.[11]

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₂CO₃, CsF), forming a more nucleophilic boronate species.[6] The choice of base can be critical, especially with electronically modified boronic acids.[12][13]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in Materials Science

Foreword: Unlocking the Potential of a Multifunctional Building Block

Welcome to a comprehensive guide on the prospective applications of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in the dynamic field of materials science. While direct, extensive literature on this specific molecule is emerging, its constituent functional groups—a reactive boronic acid, an electron-withdrawing fluorine atom, and a robust morpholine amide—suggest a versatile profile for creating advanced materials. This document serves as a forward-looking application note, extrapolating from the well-established chemistry of analogous phenylboronic acid (PBA) derivatives to provide researchers, scientists, and drug development professionals with a robust framework for its utilization. The protocols herein are designed to be foundational, encouraging adaptation and innovation.

Strategic Importance of Functionalized Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern chemistry and materials science. Their utility stems from two key chemical handles:

-

The Boronic Acid Moiety: This group is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that is central to the development of stimuli-responsive materials, particularly for glucose sensing and drug delivery.[1][2] This interaction is pH-dependent, adding another layer of environmental responsiveness.[3]

-

The Aryl Ring: The phenyl group serves as a scaffold that can be readily functionalized to tune the electronic and steric properties of the molecule. This makes it a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, for the construction of complex organic molecules and polymers.[4][5]

The subject of this guide, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, possesses a unique combination of substituents that are anticipated to modulate its reactivity and impart desirable properties to the resulting materials:

-

Fluorine Substitution: The introduction of a fluorine atom can significantly alter the physicochemical properties of organic molecules, including their acidity, metabolic stability, and intermolecular interactions.[6] In the context of PBAs, fluorine's electron-withdrawing nature can lower the pKa of the boronic acid, potentially enabling diol binding at physiological pH.

-

Morpholine-4-carbonyl Group: The morpholine amide is a polar and sterically demanding group. It can influence solubility, thermal stability, and the morphology of self-assembled structures. The morpholine ring itself is a common motif in biologically active compounds.[7]

This guide will explore three promising, albeit prospective, applications of this intriguing molecule in materials science.

Application I: Component for Stimuli-Responsive Hydrogels

The diol-binding capability of the boronic acid moiety makes 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid an excellent candidate for incorporation into stimuli-responsive hydrogels. Such materials can undergo changes in their physical properties, such as swelling or degradation, in response to specific stimuli like changes in pH or the concentration of saccharides.[8][9]

Scientific Rationale

By copolymerizing a vinyl-functionalized derivative of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid with a hydrophilic monomer (e.g., acrylamide or N-isopropylacrylamide), a hydrogel can be formed. The boronic acid groups can act as cross-linking points by forming boronate esters with a diol-containing cross-linker, such as polyvinyl alcohol (PVA). The introduction of a competing saccharide, like glucose, will competitively bind to the boronic acid moieties, leading to a disruption of the cross-links and a change in the hydrogel's structure. The fluorine substituent is expected to enhance the binding affinity for diols at neutral pH.

Experimental Workflow: Synthesis of a Glucose-Responsive Hydrogel

Caption: Workflow for the synthesis and characterization of a π-conjugated polymer.

Detailed Protocol: Suzuki-Miyaura Polymerization

-

Reactant Preparation:

-

In a Schlenk flask, combine 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (1.0 mmol), an aryl dihalide such as 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol).

-

-

Reaction Setup:

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (10 mL) and an aqueous solution of potassium carbonate (2 M, 5 mL).

-

-

Polymerization:

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 48 hours under an inert atmosphere.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol (200 mL).

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

-

Characterization and Expected Outcomes

| Technique | Purpose | Expected Outcome |

| Gel Permeation Chromatography (GPC) | Determine the molecular weight and polydispersity index (PDI) of the polymer. | A high molecular weight polymer with a relatively low PDI is desirable for good film-forming properties. |

| ¹H and ¹³C NMR Spectroscopy | Confirm the polymer structure and the successful cross-coupling. | Disappearance of the boronic acid proton signal and the appearance of new aromatic proton signals corresponding to the coupled product. |

| UV-Vis and Fluorescence Spectroscopy | Investigate the optical properties of the polymer. | The polymer should exhibit strong absorption and emission in the visible or UV region, indicative of a conjugated system. |

| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels of the polymer. | The electrochemical data will provide insight into the polymer's potential for use in electronic devices. |

Application III: Functionalization of Surfaces for Biosensing Applications

The ability of boronic acids to bind with diols can be exploited to functionalize surfaces for the specific capture of biomolecules such as glycoproteins or saccharides. [1][3]3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid can be tethered to a variety of substrates (e.g., gold, silica, polymer films) to create a biosensor surface.

Scientific Rationale

By modifying a surface with this boronic acid derivative, a platform for the label-free detection of diol-containing analytes can be created. The fluorine atom may enhance the binding affinity and selectivity, while the morpholine group could influence the hydrophilicity and non-specific binding properties of the surface. The binding event can be detected by various techniques, such as quartz crystal microbalance (QCM), surface plasmon resonance (SPR), or electrochemical methods.

Experimental Workflow: Surface Functionalization and Analyte Detection

Caption: Workflow for surface functionalization and analyte detection.

Detailed Protocol: Surface Functionalization of a Gold-Coated QCM Crystal

-

Synthesis of an Amine-Functionalized Derivative:

-

Synthesize an amine-terminated derivative of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid to enable covalent attachment to an activated surface. (Note: This is a hypothetical synthetic step that would require optimization).

-

-

Surface Preparation:

-

Clean a gold-coated QCM crystal by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 minute. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the crystal thoroughly with deionized water and ethanol, and dry it under a stream of nitrogen.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Immerse the cleaned crystal in a 1 mM solution of mercaptoundecanoic acid in ethanol for 24 hours to form a carboxylic acid-terminated SAM.

-

Rinse the crystal with ethanol and dry it with nitrogen.

-

-

Activation of Carboxylic Acid Groups:

-

Immerse the SAM-modified crystal in a freshly prepared aqueous solution of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour to activate the carboxylic acid groups.

-

Rinse the crystal with deionized water.

-

-

Immobilization of the Boronic Acid:

-

Immediately immerse the activated crystal in a solution of the amine-functionalized 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid derivative (1 mg/mL in a suitable buffer, e.g., PBS at pH 7.4) for 2 hours.

-

Rinse the crystal with buffer and deionized water, and dry it with nitrogen.

-

-

Analyte Detection:

-

Mount the functionalized crystal in the QCM instrument and establish a stable baseline in a running buffer.

-

Introduce solutions of the diol-containing analyte (e.g., a glycoprotein) at various concentrations and monitor the change in frequency, which corresponds to the mass of the bound analyte.

-

Characterization and Expected Outcomes

| Technique | Purpose | Expected Outcome |

| X-ray Photoelectron Spectroscopy (XPS) | Confirm the successful immobilization of the boronic acid derivative on the surface. | The appearance of signals for boron, fluorine, and nitrogen in the XPS spectrum of the functionalized surface. |

| Contact Angle Goniometry | Assess the changes in surface hydrophilicity after each functionalization step. | A decrease in the water contact angle after the immobilization of the polar boronic acid derivative. |

| Quartz Crystal Microbalance (QCM) | Quantify the binding of the diol-containing analyte to the functionalized surface. | A concentration-dependent decrease in the resonant frequency of the QCM crystal upon introduction of the analyte, indicating mass binding. |

Safety and Handling

As with any chemical, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for the most up-to-date handling and disposal information.

Conclusion and Future Outlook

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid stands as a promising, yet underexplored, building block for the creation of advanced functional materials. Its unique combination of a diol-responsive boronic acid, an electron-withdrawing fluorine atom, and a polar morpholine amide moiety offers a rich design space for materials scientists. The hypothetical applications and protocols detailed in this guide are intended to serve as a launchpad for further research and development. It is our hope that this document will inspire the scientific community to investigate the full potential of this versatile compound in areas ranging from stimuli-responsive polymers and organic electronics to biosensing and beyond.

References

- Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications.RSC Publishing.

- 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid.Chem-Impex.

- Phenylboronic Acid-polymers for Biomedical Applications.PubMed.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.MDPI.

- RhB@MOF-5 Composite Film as a Fluorescence Sensor for Detection of Chilled Pork Freshness.PMC - PubMed Central.

- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.Google Patents.

- 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist.PubMed.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.PMC - NIH.

- Morpholines. Synthesis and Biological Activity.ResearchGate.

- A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells.Chemical Communications (RSC Publishing).

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journals.

- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.PMC - PubMed Central.

- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs.MDPI.

- 4-(morpholine-4-carbonyl)phenylboronic acid AldrichCPR.Sigma-Aldrich.

- A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos.MDPI.

- Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications.ResearchGate.

- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.

- (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid.AOBChem USA.

- Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations.ProQuest.

- Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery.MDPI.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.NIH.

- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.ChemSpider Synthetic Pages.

- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi.PMC - NIH.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.MDPI.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.PubMed.

- 3-Fluoro-4-morpholinoaniline.PubChem - NIH.

Sources

- 1. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Boronate Ester Formation with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Introduction: The Strategic Importance of Boronate Esters in Modern Drug Discovery

Boronic acids and their corresponding esters are pivotal intermediates in contemporary organic synthesis and medicinal chemistry. Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the construction of carbon-carbon bonds. Beyond their role as synthetic linchpins, the unique electronic properties of the boron atom have positioned boronic acid derivatives as crucial pharmacophores in a range of therapeutic agents. These compounds are known to form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors for carbohydrates and in the development of enzyme inhibitors.[1] Boronate esters are often preferred over their corresponding boronic acids in synthetic applications due to their enhanced stability, ease of handling, and improved solubility in organic solvents.[2]

This guide provides a comprehensive overview of the formation of boronate esters using a specialized building block, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid . This trifunctional reagent is of particular interest in drug discovery due to the combined physicochemical properties imparted by its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine-4-carbonyl moiety can improve aqueous solubility and provides a handle for further chemical modification. The strategic placement of these electron-withdrawing groups also significantly influences the reactivity of the boronic acid, a key consideration that will be explored in detail.

Understanding the Reactivity of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

The propensity of a boronic acid to form a boronate ester is intrinsically linked to its Lewis acidity. Phenylboronic acids are generally considered mild Lewis acids.[3] The electron-deficient sp²-hybridized boron atom possesses a vacant p-orbital, rendering it susceptible to nucleophilic attack by diols.[4] The rate of this condensation reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The subject of this guide, 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, is anticipated to be a highly reactive partner in boronate ester formation. This heightened reactivity stems from the synergistic electron-withdrawing effects of both the fluorine and the morpholine-4-carbonyl substituents.

-

Inductive Effect of the Fluoro Substituent: The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I), which increases the acidity of the boronic acid.[5] This lowering of the pKa facilitates the reaction with diols, often allowing for milder reaction conditions. For a meta-substituted fluoro-phenylboronic acid, the resonance effect is much weaker than the inductive effect, leading to a net increase in acidity.[5]

-

Electron-Withdrawing Nature of the Morpholine-4-carbonyl Group: The amide functionality, particularly when the nitrogen is part of a morpholine ring, also acts as an electron-withdrawing group. This further enhances the Lewis acidity of the boron center, making it more electrophilic and thus more reactive towards diols.

This enhanced reactivity is a significant advantage in synthesis, as it can lead to higher yields, shorter reaction times, and the ability to use a wider range of diol coupling partners.

Visualizing the Reaction Mechanism

The formation of a boronate ester from a boronic acid and a diol is a reversible condensation reaction. The equilibrium can be driven towards the product by removing the water that is formed, often through the use of a dehydrating agent or azeotropic distillation.

Sources

- 1. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yields with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

Welcome to the technical support guide for utilizing 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction outcomes and troubleshoot common issues encountered with this specific, electronically-demanding substrate. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is resulting in a low yield. What are the most likely causes?

Low yield with this substrate typically stems from two primary challenges related to its chemical structure:

-

Reduced Nucleophilicity: The boronic acid possesses two electron-withdrawing groups (EWGs): the fluoro and the morpholine-carbonyl moieties. These groups decrease the electron density on the phenyl ring, making the boronic acid a weaker nucleophile. This can significantly slow down the transmetalation step, a critical stage in the Suzuki catalytic cycle where the organic group is transferred from boron to the palladium center.[1]

-

Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom. Electron-deficient aryl boronic acids, such as this one, are particularly susceptible to this undesired pathway, which consumes the starting material without forming the desired product.[2]

Addressing these two issues is paramount for achieving high yields.

Q2: What specific properties of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid should I consider when setting up my reaction?

Beyond the electronic effects mentioned above, you should consider the following:

-

Stability: While generally stable, prolonged storage or exposure to moisture can lead to degradation or the formation of boroxines (cyclic anhydrides), which can have different reactivity. Using fresh or properly stored reagent is advisable.

-

Solubility: The morpholine-carbonyl group may influence its solubility. Ensure it is fully dissolved in the chosen solvent system for the reaction to proceed efficiently. A biphasic system with vigorous stirring is often necessary to facilitate interaction between organic and aqueous phases (where the base is often dissolved).[3]

Q3: How can I definitively identify and prevent protodeboronation?

Identification: The most direct way to identify protodeboronation is to monitor the reaction mixture by LC-MS. You will observe the consumption of your boronic acid starting material and the appearance of a new peak corresponding to the mass of 1-fluoro-3-(morpholine-4-carbonyl)benzene.

Prevention Strategies:

-

Use a Boronate Ester: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a highly effective strategy.[3][4] These esters are significantly more resistant to protodeboronation under basic conditions. A protocol for this conversion is provided below.

-

Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation. Use anhydrous solvents and consider bases that do not introduce significant amounts of water.

-

Choice of Base: Using a non-aqueous, strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial. These bases are effective at promoting the formation of the reactive boronate "ate" complex required for transmetalation without contributing excess water.[5]

In-Depth Troubleshooting and Optimization Guide

Issue: My reaction has stalled, with significant amounts of both the aryl halide and boronic acid remaining.

This is a classic symptom of an inefficient catalytic cycle, often pointing to problems with the catalyst, ligand, or reaction conditions. The electron-deficient nature of your boronic acid makes the choice of these parameters especially critical.

Causality & Solution Pathway:

The palladium catalyst must navigate three key steps: oxidative addition, transmetalation, and reductive elimination. For challenging substrates, each step can be a bottleneck.

-

The Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination are greatly influenced by the ligand bound to the palladium.[6]

| Parameter | Initial Recommendation | Rationale & Expert Insight |

| Palladium Source | Pd(OAc)₂ (2 mol%) or a Buchwald Precatalyst (e.g., G3-XPhos) | Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ.[3] Buchwald precatalysts are often more efficient as they provide a clean, rapid generation of the active Pd(0) species, which can be crucial for difficult couplings. |

| Ligand | XPhos, SPhos, or RuPhos (1.1 - 1.5 eq. relative to Pd) | These ligands possess the ideal electronic and steric properties to stabilize the palladium catalyst and accelerate the catalytic cycle for electron-deficient substrates.[7][8] |

| Base | K₃PO₄ or Cs₂CO₃ (2 - 3 equivalents) | These are strong, yet often non-nucleophilic bases that effectively promote the formation of the boronate complex necessary for transmetalation.[9] Their use can be advantageous over hydroxides or carbonates in some systems. |

| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | These solvent systems are widely effective. The water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] Ensure vigorous stirring for biphasic systems. |

| Temperature | 80 - 110 °C | Heating is typically required to overcome the activation energy barriers, especially for the transmetalation of an electron-poor boronic acid.[10] |

Issue: I am observing significant homocoupling of my boronic acid.

The formation of a biaryl product derived from two molecules of the boronic acid is a common side reaction.

Causality & Solution Pathway:

Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle. It can also occur during the in situ reduction of a Pd(II) precatalyst if the boronic acid itself acts as the reductant.[3]

-

Expert Recommendation: Rigorous exclusion of oxygen is critical.

-

Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. The most effective method is three cycles of freeze-pump-thaw. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be effective.[11]

-

Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

-

Catalyst Choice: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can sometimes mitigate homocoupling compared to Pd(OAc)₂ systems where the reduction step is less controlled.[3]

-

Visualizing the Process

A clear understanding of the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow are essential for success.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Improving solubility of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid in reaction mixtures

Technical Support Center: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Mixtures

Welcome to the technical support center for 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. As a Senior Application Scientist, I understand that realizing the full synthetic potential of a reagent begins with mastering its physical properties. Poor solubility is a common yet surmountable hurdle that can lead to low yields, stalled reactions, and inconsistent results.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions grounded in mechanistic principles and field-proven experience.

Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it's crucial to understand the structural features of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid that govern its solubility:

-

Polarity: The molecule possesses a highly polar morpholine-4-carbonyl group and a boronic acid moiety, which can engage in hydrogen bonding.

-

Aromatic System: The fluorinated phenyl ring provides a nonpolar, rigid core.

-

Amphiphilic Nature: The combination of polar functional groups and a relatively nonpolar aromatic ring gives the molecule an amphiphilic character, meaning its solubility will be highly dependent on the solvent system.

-

Lewis Acidity: The boron atom is a Lewis acid, capable of interacting with Lewis bases (like hydroxide ions) to form more soluble boronate species[1].

-

Self-Condensation: Like many boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine[2][3]. Boroxines are often significantly less soluble than the corresponding monomeric boronic acid and can precipitate from solution, effectively halting the reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is not dissolving in my initial reaction solvent. What are the first steps I should take?

This is the most common issue encountered. The insolubility often stems from an improper initial choice of solvent that doesn't accommodate the molecule's amphiphilic nature.

Immediate Actions:

-

Introduce a Polar, Protic Co-solvent: The majority of Suzuki-Miyaura reactions benefit from a biphasic solvent system, typically an organic solvent with water.[4][5] The water plays a key role in dissolving the inorganic base and facilitating the formation of the soluble, activated boronate species required for transmetalation.

-

Gentle Heating: Applying moderate heat (e.g., 40-50 °C) while stirring can often overcome the initial activation energy barrier for dissolution. However, prolonged heating before the addition of other reagents should be avoided to minimize boroxine formation.

-

Order of Addition: Always add the solvent to the solid boronic acid. Do not add the solid to the solvent, as this can lead to clumping and slower dissolution.

A logical workflow for addressing initial solubility problems is outlined below.

Caption: Initial troubleshooting workflow for dissolution.

Q2: I've added the base, and my boronic acid (or the entire reaction mixture) has turned into an intractable solid. What happened and how can I fix it?

This common phenomenon is often due to the formation of an insoluble boronate salt or the promotion of boroxine formation by the base. The choice of base is as critical as the choice of solvent.

Causality Explained:

-

Inorganic Bases (e.g., K₂CO₃, K₃PO₄): These bases are often poorly soluble in purely organic solvents. When added, they can create a highly concentrated basic environment at the solid-liquid interface, causing the boronic acid to precipitate as a potassium boronate salt before it can be effectively utilized in the catalytic cycle.

-

Homogeneous vs. Heterogeneous: The reaction requires a delicate balance. While the base is needed to form the active "ate" complex (e.g., [ArB(OH)₃]⁻), complete precipitation of all boron-containing species from the solution phase will shut down the reaction.

Solutions & Protocol:

-

Optimize the Solvent/Base Combination: The key is to ensure sufficient solubility for all components. A biphasic system is often the solution. The inorganic base resides primarily in the aqueous phase, where it reacts with the boronic acid at the phase interface to generate the soluble boronate, which can then partition into the organic phase for the catalytic reaction.

-

Consider an Organic Base: In some cases, particularly in anhydrous systems, an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used. These are soluble in organic solvents and can prevent the precipitation issues seen with inorganic bases. However, they are generally weaker bases and may require higher temperatures or longer reaction times.

-

Change the Cation: Cesium carbonate (Cs₂CO₃) is often more effective than potassium or sodium carbonates. Cesium salts are generally more soluble in organic solvents, which can lead to a more homogeneous reaction mixture and prevent precipitation.

Data Summary: Recommended Solvent and Base Combinations

| Solvent System (v/v) | Recommended Base | Rationale & Key Considerations |

| Toluene / H₂O (4:1) | K₃PO₄ or K₂CO₃ | Standard Choice: Good for many couplings. Toluene is non-polar, requiring water to dissolve the base and activate the boronic acid. |

| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ or Cs₂CO₃ | Higher Polarity: Dioxane can better solubilize polar reagents. Cs₂CO₃ is a good option if K₂CO₃ causes precipitation. |

| 2-MeTHF / H₂O (4:1) | K₃PO₄ | Greener Alternative: 2-MeTHF is a more environmentally friendly ether solvent.[6] Its performance is often comparable to THF or dioxane. |

| Dimethylformamide (DMF) | Et₃N or K₂CO₃ | Monophasic Polar System: DMF can dissolve the boronic acid and some bases. Use with caution, as DMF can decompose at high temperatures. Water can still be a beneficial additive.[4] |

Q3: What is the mechanistic role of water and base in improving solubility and promoting the reaction?

Understanding the underlying mechanism is key to rational troubleshooting. The boronic acid itself, R-B(OH)₂, is not the active species in the crucial transmetalation step of the Suzuki-Miyaura cycle.

Mechanism Explained:

The reaction requires the formation of a tetracoordinate anionic boronate species. This is achieved by the reaction of the boronic acid (a Lewis acid) with a base (a Lewis base, typically OH⁻ from the inorganic base dissolved in water).

-

Activation: The base deprotonates water, generating hydroxide ions (OH⁻).

-

Boronate Formation: The hydroxide ion attacks the electron-deficient boron atom of the boronic acid.

-

Increased Nucleophilicity: This forms the tetrahedral boronate, [Ar-B(OH)₃]⁻. This species is more soluble in the reaction medium and, critically, is significantly more nucleophilic than the neutral boronic acid.

-

Transmetalation: The activated boronate is now capable of efficiently transferring its aryl group to the palladium center in the transmetalation step, moving the catalytic cycle forward.

The equilibrium between the neutral boronic acid and the active boronate is fundamental to the success of the reaction.

Caption: Role of base and water in activating the boronic acid.

Q4: I am still facing solubility issues. Are there any advanced strategies or additives I can use?

When standard methods are insufficient, several advanced strategies can be employed.

-

Phase-Transfer Catalysts (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[4] The quaternary ammonium salt escorts the anionic boronate from the aqueous phase into the organic phase, increasing its concentration where the palladium catalyst resides and thereby boosting the rate of transmetalation.[4]

-

Conversion to a Boronic Ester: Boronic acids can be difficult to handle due to their propensity to form boroxines.[7] In challenging cases, converting the boronic acid to a more soluble and stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can be a robust solution.[8] MIDA boronates are particularly noteworthy as they are highly stable, crystalline solids that slowly release the active boronic acid under the basic reaction conditions, preventing high concentrations that could lead to decomposition or side reactions.[8]

Experimental Protocol: In-situ Protection with Diethanolamine

If persistent stability and solubility issues are suspected, temporary protection as a diethanolamine adduct can be effective. These adducts are often more stable and can release the boronic acid under reaction conditions.

Objective: To form a more stable and handleable diethanolamine adduct of the boronic acid prior to its use in a coupling reaction.

Materials:

-

3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid

-

Diethanolamine (1.0 equivalent)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

Procedure:

-

Suspend the boronic acid in a minimal amount of dichloromethane in a flask equipped with a stir bar.

-

Add one equivalent of diethanolamine dropwise to the stirring suspension.

-

Observe the mixture. Often, the initial solid will dissolve upon addition of the amine, followed by the precipitation of the new, more stable adduct.[9]

-

The resulting precipitate can be isolated by filtration, washed with a non-polar solvent (like hexane), and dried.

-

This stable adduct can then be used directly in the Suzuki-Miyaura reaction, where the basic conditions will hydrolyze the adduct to release the active boronic acid in situ.

References

-

Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(21), 7551–7555. [Link]

-

Dąbrowski, M., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843–856. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. [Link]

-

Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

-

Gangu, K. K., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 13(21), 3798. [Link]

-

Chem-Impex International. (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. [Link]

-

University of California, Irvine. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Liu, H., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?[Link]

-

Grzybowska, I., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4491–4498. [Link]

-

AOBChem USA. (n.d.). (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. [Link]

-

Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help![Link]

-

S-Chem. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

-

PubChem. (n.d.). 3-(Morpholino)phenylboronic acid. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]

-

Wang, B., & Anslyn, E. V. (2012). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 17(12), 14316–14330. [Link]

-

Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-100). Wiley-VCH. [Link]

-

Reddit. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?[Link]

-

Gérardy, R., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 226–233. [Link]

-

National Center for Biotechnology Information. (2024). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.

-